6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline
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Overview
Description
6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline is a complex organic compound with a unique structure that includes multiple bromine atoms, phenyl groups, and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline typically involves multi-step organic reactionsThe final step involves the formation of the imine bond with the 3,4-dimethoxyphenylmethylideneamino group under mild acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine bond, converting it into an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium hydride (NaH) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to label and track biological molecules in live cells .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-bromo-4-phenyl-quinolin-2-yl)-phenol
- 6-bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one
- 6-bromo-3-(3-furan-2-yl-acryloyl)-4-phenyl-1H-quinolin-2-one
Uniqueness
Compared to similar compounds, 6,6'-dibromo-2'-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-4,4'-diphenyl-2,3'-biquinoline stands out due to its unique combination of bromine atoms, phenyl groups, and quinoline rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28Br2N4O2/c1-46-35-18-13-24(19-36(35)47-2)23-42-45-39-38(37(26-11-7-4-8-12-26)31-21-28(41)15-17-33(31)44-39)34-22-29(25-9-5-3-6-10-25)30-20-27(40)14-16-32(30)43-34/h3-23H,1-2H3,(H,44,45)/b42-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUVYOZWRYEILH-SNDAAJCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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